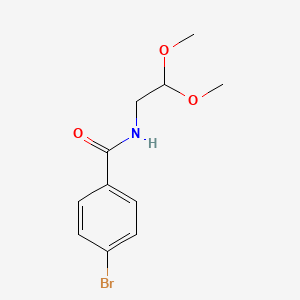

N-(2,2-Dimethoxyethyl)-4-bromobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

4-bromo-N-(2,2-dimethoxyethyl)benzamide |

InChI |

InChI=1S/C11H14BrNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |

InChI Key |

WYFAYBOCPXUDJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)Br)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2,2 Dimethoxyethyl 4 Bromobenzamide

Historical and Evolutionary Perspectives on N-(2,2-Dimethoxyethyl)-4-bromobenzamide Synthesis

The historical synthesis of this compound is rooted in traditional methods of amide bond formation. The most probable and historically established route involves the acylation of an amine with a carboxylic acid derivative, a cornerstone of organic synthesis. nih.gov Specifically, the reaction of 4-bromobenzoyl chloride with 2,2-dimethoxyethanamine represents a classic and straightforward approach. This method, an example of the Schotten-Baumann reaction, is widely documented for the synthesis of various benzamides and would have been the go-to strategy for early preparations of the title compound. mdpi.com

The evolution of benzamide (B126) synthesis has seen the development of various activating agents for the carboxylic acid moiety to facilitate the amidation process. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) were introduced to enable amide bond formation under milder conditions, avoiding the need for the often harsh conditions required to generate acyl chlorides. samipubco.com Another classical approach that could have been employed is the partial hydrolysis of the corresponding nitrile, though this is generally more suitable for producing primary amides. samipubco.com

Contemporary Catalytic Approaches for this compound Formation

Modern organic synthesis has increasingly focused on the development of catalytic methods to enhance efficiency, selectivity, and substrate scope. The formation of this compound has benefited from these advancements, particularly through the use of transition metal catalysts.

Transition Metal-Catalyzed Amidation Strategies

Transition metal-catalyzed reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder and more versatile alternatives to classical methods. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl and N-alkyl amides. researchgate.netnih.gov While direct application to this compound is not extensively documented, the principles of these reactions are highly relevant. For instance, the coupling of 4-bromobenzamide (B181206) with a suitable 2,2-dimethoxyethyl halide or pseudohalide could be envisioned, mediated by a palladium catalyst.

These catalytic cycles typically involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to furnish the desired amide and regenerate the active catalyst. The choice of ligands on the palladium center is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Below is a table summarizing representative transition metal-catalyzed amidation reactions, which, while not specific to the target molecule, illustrate the general conditions and catalyst systems employed for similar transformations.

| Catalyst System | Amine/Amide | Aryl Halide/Pseudohalide | Conditions | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Benzamide | 1-Bromo-4-nitrobenzene | Cs₂CO₃, 1,4-dioxane, 100 °C | 85 | researchgate.net |

| Pd(OAc)₂ / BINAP | Morpholine | 4-Bromotoluene | NaOtBu, Toluene, 100 °C | 95 | nih.gov |

| CuI / L-proline | Acetamide | 4-Iodobenzonitrile | K₂CO₃, DMSO, 90 °C | 92 | mdpi.com |

This table presents data for analogous reactions to illustrate the scope of transition metal-catalyzed amidation.

Chemo- and Regioselective Synthetic Routes

The synthesis of complex molecules often requires highly selective reactions that target specific functional groups while leaving others intact. For a molecule like this compound, which contains multiple reactive sites, chemo- and regioselectivity are important considerations, especially in the context of further functionalization.

For instance, in a scenario where the bromo-substituent is to be retained for subsequent cross-coupling reactions, a synthetic strategy that selectively forms the amide bond without affecting the aryl bromide is essential. Modern catalytic methods often provide excellent chemoselectivity. For example, palladium-catalyzed amidation reactions can be fine-tuned to selectively couple an amine with an aryl halide in the presence of other potentially reactive functional groups. nih.gov

Furthermore, regioselective synthesis becomes critical when dealing with substrates possessing multiple halogen atoms or other leaving groups. While this compound itself does not present a regioselectivity challenge in its direct formation, its use as a building block in more complex syntheses often relies on the ability to selectively react at either the nitrogen, the carbonyl group, or the bromine-substituted aromatic ring.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings, aiming to reduce environmental impact and improve safety. samipubco.comnih.gov The production of this compound can be made more sustainable by adopting these principles.

One key aspect of green chemistry is the use of safer and more environmentally benign solvents. nih.govnih.govuniba.it Traditional syntheses of benzamides often employ volatile organic compounds (VOCs). Replacing these with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental footprint of the process. researchgate.net

Energy efficiency is another core principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods. rasayanjournal.co.inpsu.edunih.govresearchgate.net The synthesis of amides is a reaction class that has been shown to benefit significantly from microwave irradiation. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.govjddhs.comspringernature.comnih.gov While specific enzymatic routes to this compound are not yet established, the development of novel enzymes for amide bond formation is an active area of research that could provide future green synthetic pathways.

The following table summarizes some green chemistry approaches applicable to amide synthesis.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Greener Solvents | Replacement of hazardous solvents with water, ionic liquids, or bio-solvents. | Performing the amidation reaction in a greener solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.govuniba.it |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve energy efficiency. | Rapid and efficient synthesis from 4-bromobenzoyl chloride and 2,2-dimethoxyethanamine under microwave conditions. rasayanjournal.co.innih.gov |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. | Employing a transition metal catalyst for the amidation, minimizing the use of activating agents. researchgate.netnih.gov |

| Biocatalysis | Use of enzymes to perform reactions with high selectivity under mild conditions. | Future development of an enzymatic process for the direct amidation of 4-bromobenzoic acid with 2,2-dimethoxyethanamine. nih.govjddhs.com |

Flow Chemistry and Automated Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemicals, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. nih.govjst.org.in The synthesis of this compound is well-suited for adaptation to a flow process.

In a typical flow setup, streams of the reactants (e.g., 4-bromobenzoyl chloride and 2,2-dimethoxyethanamine, each dissolved in a suitable solvent) are continuously pumped and mixed in a microreactor or a packed-bed reactor. The reaction occurs as the mixture flows through the reactor, which can be precisely heated or cooled to optimize the reaction conditions. The product stream then exits the reactor and can be subjected to in-line purification, analysis, and collection. thieme-connect.de

Automated synthesis platforms, often integrated with flow chemistry systems, allow for the rapid optimization of reaction parameters and the synthesis of compound libraries. mit.edu An automated system could be programmed to vary parameters such as temperature, residence time, and stoichiometry to quickly identify the optimal conditions for the synthesis of this compound with high yield and purity. This approach is particularly valuable in drug discovery and development, where the efficient synthesis of a wide range of analogs is often required.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

| Feature of Flow Chemistry | Benefit for Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling reactive intermediates like acyl chlorides. |

| Precise Process Control | Accurate control over temperature, pressure, and mixing leads to improved reproducibility and higher yields. |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters. |

| Scalability | Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel. |

| Integration of Processes | Reaction, work-up, and purification can be integrated into a single continuous process, reducing manual handling and processing time. |

Elucidation of Reactivity and Mechanistic Pathways of N 2,2 Dimethoxyethyl 4 Bromobenzamide

Reactivity at the Aryl Bromide Moiety of N-(2,2-Dimethoxyethyl)-4-bromobenzamide

The aryl bromide moiety is a primary site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for introducing a wide array of substituents onto the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. This compound is a suitable substrate for several of these reactions, allowing for the substitution of the bromine atom.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov For a substrate like this compound, the reaction would proceed by replacing the bromine with the organic group from the boronic acid, yielding a biaryl compound. The amide and acetal (B89532) groups are generally stable under the typically mild and often basic conditions of the Suzuki-Miyaura reaction. acs.org

| Reactant 2 | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(2,2-Dimethoxyethyl)-[1,1'-biphenyl]-4-carboxamide |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | N-(2,2-Dimethoxyethyl)-4'-methoxy-[1,1'-biphenyl]-4-carboxamide |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF | N-(2,2-Dimethoxyethyl)-4-(pyridin-3-yl)benzamide |

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation is highly efficient for converting aryl bromides into arylalkynes. mdpi.comyoutube.com The reaction conditions are generally mild enough to be compatible with the amide and acetal functionalities present in the molecule.

| Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | N-(2,2-Dimethoxyethyl)-4-(phenylethynyl)benzamide |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | N-(2,2-Dimethoxyethyl)-4-((trimethylsilyl)ethynyl)benzamide |

| Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | N-(2,2-Dimethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)benzamide |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This palladium-catalyzed process requires a base to regenerate the active catalyst. organic-chemistry.org The reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond, with a high preference for the trans isomer. organic-chemistry.org The amide and acetal groups are typically tolerant of Heck reaction conditions.

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-(2,2-Dimethoxyethyl)-4-styrylbenzamide |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(4-(N-(2,2-dimethoxyethyl)carbamoyl)phenyl)acrylate |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | N-(2,2-Dimethoxyethyl)-4-(cyclohex-1-en-1-yl)benzamide |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylamines. youtube.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating a wide range of amine substrates. libretexts.orgbeilstein-journals.org

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-(2,2-Dimethoxyethyl)-4-(phenylamino)benzamide |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N-(2,2-Dimethoxyethyl)-4-morpholinobenzamide |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | N-(2,2-Dimethoxyethyl)-4-(benzylamino)benzamide |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. chemistrysteps.com In this compound, the benzamide (B126) group is an electron-withdrawing group. However, it is generally considered only moderately deactivating and may not be sufficient on its own to facilitate SNAr reactions under standard conditions. libretexts.org Typically, much stronger EWGs, such as nitro groups, are required to activate the ring sufficiently for displacement of a bromide by common nucleophiles. libretexts.org Therefore, nucleophilic aromatic substitution at the aryl bromide moiety of this specific compound would likely require harsh reaction conditions or the presence of additional activating groups.

Transformations Involving the Acetal Functional Group of this compound

The dimethoxyethyl group serves as a masked aldehyde. The acetal is a robust protecting group that is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions used in many cross-coupling reactions. libretexts.org

Controlled Deprotection Strategies to Aldehydes

The primary reaction of the acetal is its hydrolysis to the corresponding aldehyde. This deprotection is most commonly achieved under acidic conditions, typically using aqueous acid. organic-chemistry.orgchemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Care must be taken to select conditions that are mild enough to avoid hydrolysis of the amide linkage. A variety of mild acidic catalysts and conditions have been developed for this purpose.

| Reagent/Catalyst | Solvent | Conditions | Product |

| Formic acid | THF/H₂O | Room Temperature | 4-Bromo-N-(2-oxoethyl)benzamide |

| p-Toluenesulfonic acid | Acetone/H₂O | Room Temperature | 4-Bromo-N-(2-oxoethyl)benzamide |

| Cerium(III) triflate | Acetonitrile/H₂O | Mild heat | 4-Bromo-N-(2-oxoethyl)benzamide |

| TMSN(SO₂F)₂ | CH₂Cl₂ | -78 °C to RT | 4-Bromo-N-(2-oxoethyl)benzamide |

Modern methods for acetal cleavage under neutral or near-neutral conditions, such as using cerium(III) triflate or (trimethylsilyl)bis(fluorosulfuryl)imide, offer alternatives that can enhance selectivity and compatibility with sensitive functional groups. lookchem.comresearchgate.net Electrochemical methods have also been developed for acetal deprotection under neutral conditions. rsc.org

Subsequent Reactivity of the Derived Aldehyde Intermediates

Once deprotected, the resulting aldehyde, 4-bromo-N-(2-oxoethyl)benzamide, is a versatile intermediate that can undergo a wide range of characteristic aldehyde reactions. libretexts.org These transformations allow for further elaboration of the molecule.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields a secondary amine.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl produces a secondary alcohol.

Reactivity and Stability of the Amide Linkage in this compound

The amide bond is known for its high stability, which is attributed to resonance delocalization of the nitrogen lone pair into the carbonyl group. arkat-usa.org This gives the C-N bond partial double-bond character and makes it relatively resistant to cleavage.

Under the typical neutral or basic conditions employed for many palladium-catalyzed cross-coupling reactions, the amide linkage in this compound is expected to be stable. Amides generally require forcing conditions, such as strong acid or base and high temperatures, for hydrolysis. researchgate.net

Acidic Hydrolysis: Prolonged heating in strong aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the amide to 4-bromobenzoic acid and 2,2-dimethoxyethan-1-amine. These conditions would also simultaneously hydrolyze the acetal.

Basic Hydrolysis: Saponification with a strong base like sodium hydroxide, typically with heating, will cleave the amide bond to yield the sodium salt of 4-bromobenzoic acid and 2,2-dimethoxyethan-1-amine. arkat-usa.orgrsc.org Secondary amides are generally more resistant to basic hydrolysis than primary amides. researchgate.net

The stability of the amide bond under a wide range of conditions makes it a reliable functional group to carry through multi-step synthetic sequences that target modifications at the aryl bromide or acetal positions.

Detailed Mechanistic Investigations and Kinetic Studies

Transition State Analysis in this compound Reactions

Transition state analysis is a powerful tool for probing the highest energy point along a reaction coordinate, providing invaluable insights into the geometry, energy, and electronic structure of the transient species that dictates the reaction rate. Computational chemistry, particularly density functional theory (DFT), is often employed to model transition states.

In a hypothetical reaction, such as the hydrolysis of the amide bond in this compound, transition state analysis could differentiate between possible mechanisms, for instance, a neutral water-assisted pathway versus an acid or base-catalyzed pathway. Researchers would computationally model the reactants, possible intermediates, transition states, and products for each proposed pathway. Key parameters such as activation energy (ΔG‡), bond lengths of forming and breaking bonds, and vibrational frequencies are calculated to identify the most plausible reaction pathway. A negative vibrational frequency, for example, is a key indicator of a true transition state structure.

Below is an illustrative data table showcasing the kind of information that would be generated from a computational transition state analysis for a hypothetical base-catalyzed hydrolysis reaction.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the transition state analysis of this compound were not found in the surveyed literature.

Table 1: Hypothetical Transition State Parameters for Base-Catalyzed Hydrolysis of this compound

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 21.5 kcal/mol | The free energy barrier for the reaction, indicating the kinetic feasibility. |

| C-N Bond Length (Å) | 1.85 Å | Elongated amide C-N bond in the transition state, suggesting bond cleavage. |

| C=O Bond Length (Å) | 1.32 Å | Lengthened carbonyl bond, indicating a decrease in double bond character. |

| O-H Bond Length (Å) | 1.45 Å | The distance of the attacking hydroxide's oxygen to the carbonyl carbon. |

| Imaginary Frequency (cm⁻¹) | -350 cm⁻¹ | The single negative frequency corresponding to the reaction coordinate motion. |

This type of analysis provides a molecular-level picture of the reaction, highlighting the key interactions that stabilize or destabilize the transition state, thereby controlling the reaction's outcome and rate.

Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are an experimental method used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can provide strong evidence for bond-breaking or bond-forming steps involving the isotopically labeled atom in the rate-determining step of the reaction.

For this compound, several types of isotope effect studies could be envisioned. For example, to probe the mechanism of a reaction involving the cleavage of a C-H bond on the ethyl linker, a deuterium (B1214612) (²H) could be substituted for a hydrogen (¹H) at that position. A primary kinetic isotope effect (kH/kD > 1) would indicate that this C-H bond is being broken in the rate-determining step. The magnitude of the effect can further distinguish between different types of transition states.

Similarly, heavy-atom isotope effects, using isotopes like ¹³C, ¹⁵N, or ¹⁸O, could be employed to probe changes at other positions in the molecule during a reaction. For instance, a ¹⁵N isotope effect study on the amide nitrogen could help elucidate the mechanism of amide hydrolysis or other reactions involving the amide group.

The following table provides hypothetical KIE data for a proposed elimination reaction involving the dimethoxyethyl group, where a C-H bond is broken.

Disclaimer: The data presented in this table is hypothetical and intended to illustrate the principles of isotope effect studies. No specific experimental data for this compound was found in the available literature.

Table 2: Hypothetical Kinetic Isotope Effect Data for an Elimination Reaction

| Isotopic Substitution | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |

| Normal (¹H) | 2.4 x 10⁻⁴ | N/A | Baseline reaction rate. |

| Deuterated (²H at α-carbon) | 3.8 x 10⁻⁵ | 6.3 | Indicates C-H bond breaking is the rate-determining step. |

| ¹³C at Carbonyl Carbon | 2.36 x 10⁻⁴ | 1.017 | Small effect, suggesting minor changes in bonding at this position in the transition state. |

| ¹⁵N at Amide Nitrogen | 2.39 x 10⁻⁴ | 1.004 | Negligible effect, suggesting the amide N is not directly involved in the rate-determining step. |

By combining the insights gained from both transition state analysis and isotope effect studies, a comprehensive and detailed picture of the reaction mechanism for this compound could be constructed. These methods are fundamental in the field of physical organic chemistry for understanding and predicting chemical reactivity.

N 2,2 Dimethoxyethyl 4 Bromobenzamide As a Versatile Synthetic Building Block

Applications in Complex Molecule Synthesis

Total Synthesis Strategies Utilizing N-(2,2-Dimethoxyethyl)-4-bromobenzamide

There are currently no published total synthesis strategies that report the use of this compound as a starting material or intermediate.

Strategic Role in Heterocyclic Chemistry

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrroles, Quinolines)

No specific methods or reaction protocols have been reported for the synthesis of imidazoles, pyrroles, quinolines, or other nitrogen-containing heterocycles using this compound.

Formation of Other Heterocyclic Architectures

There is no information available in the scientific literature regarding the use of this compound for the formation of other heterocyclic architectures.

Development of New C-C and C-Heteroatom Bonds Using this compound

Research detailing the development of new carbon-carbon or carbon-heteroatom bond-forming reactions utilizing this compound has not been published.

Integration of this compound in Multicomponent Reactions

This compound serves as a valuable component in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency in generating complex molecules from simple precursors, high atom economy, and operational simplicity. The unique structural features of this compound, namely the acetal-protected aldehyde in the side chain and the bromo-substituted aromatic ring, allow for its versatile integration into prominent MCRs like the Ugi and Passerini reactions.

The acetal (B89532) group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then participate as the carbonyl component in these reactions. Alternatively, the amide functionality itself can be a key player. The presence of the bromine atom on the benzamide (B126) moiety provides a functional handle for post-MCR modifications, such as cross-coupling reactions, further enhancing the molecular diversity of the products.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org In the context of this compound, the acetal can be hydrolyzed to unveil the aldehyde functionality, making it a suitable carbonyl component for the Ugi reaction.

The general mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and the amine. wikipedia.orgorganic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid to the iminium ion, which then undergoes a Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

A hypothetical Ugi reaction involving a derivative of this compound is depicted below. The reaction of 4-bromo-N-(2-oxoethyl)benzamide (the deprotected form of this compound) with an amine, a carboxylic acid, and an isocyanide would lead to the formation of a complex bis-amide structure. The high concentration of reactants (0.5M - 2.0M) generally leads to higher yields in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol have also been used successfully. wikipedia.org

Table 1: Hypothetical Ugi Reaction Components and Products

| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Product |

| 4-bromo-N-(2-oxoethyl)benzamide | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 2-(4-bromobenzamido)-N-(tert-butyl)-N-(phenylmethyl)acetamide |

| 4-bromo-N-(2-oxoethyl)benzamide | Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(cyclohexyl)-2-(4-bromobenzamido)-N-phenyl-2-phenylacetamide |

| 4-bromo-N-(2-oxoethyl)benzamide | Methylamine | Propionic Acid | Benzyl isocyanide | N-benzyl-2-(4-bromobenzamido)-N-methylpropanamide |

This table presents hypothetical reaction schemes based on the general principles of the Ugi reaction.

The products of such reactions are peptidomimetics with potential applications in drug discovery. organic-chemistry.orgnih.gov The modularity of the Ugi reaction allows for the creation of large chemical libraries for screening purposes by varying each of the four components. organic-chemistry.org

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important multicomponent reaction that involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, the deprotected aldehyde from this compound can be utilized as the carbonyl component.

The mechanism of the Passerini reaction is believed to proceed through the formation of an intermediate from the interaction of the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. nih.gov A subsequent Mumm rearrangement leads to the final product. wikipedia.org This reaction is often carried out in aprotic solvents. wikipedia.org

Table 2: Hypothetical Passerini Reaction Components and Products

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product |

| 4-bromo-N-(2-oxoethyl)benzamide | Acetic Acid | tert-Butyl isocyanide | 1-(4-bromobenzamido)-2-(tert-butylamino)-2-oxoethyl acetate |

| 4-bromo-N-(2-oxoethyl)benzamide | Benzoic Acid | Cyclohexyl isocyanide | 1-(4-bromobenzamido)-2-(cyclohexylamino)-2-oxoethyl benzoate |

| 4-bromo-N-(2-oxoethyl)benzamide | Propionic Acid | Benzyl isocyanide | 1-(4-bromobenzamido)-2-(benzylamino)-2-oxoethyl propanoate |

This table presents hypothetical reaction schemes based on the general principles of the Passerini reaction.

The Passerini reaction provides a direct route to α-acyloxy amides, which are valuable scaffolds in organic and medicinal chemistry. wikipedia.orgbroadinstitute.org The ability to control the stereochemistry of the newly formed stereocenter is a significant area of research in the context of the Passerini reaction. nih.govbroadinstitute.org

The integration of this compound into these multicomponent reactions highlights its potential as a versatile building block for the rapid synthesis of complex and diverse molecular architectures. The presence of the bromo-substituent allows for further synthetic manipulations, expanding the chemical space accessible from this starting material.

Advanced Characterization and Structural Elucidation of N 2,2 Dimethoxyethyl 4 Bromobenzamide and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Confirmation

High-resolution spectroscopic methods are fundamental in determining the precise molecular structure of organic compounds. These techniques provide detailed information about the electronic, vibrational, and nuclear environments within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2,2-Dimethoxyethyl)-4-bromobenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-bromobenzoyl moiety would appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the N-(2,2-dimethoxyethyl) group would present as a triplet for the methine proton, a doublet for the methylene (B1212753) protons, and a singlet for the methoxy (B1213986) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbonyl carbon of the amide would be observed at a characteristic downfield shift. The aromatic carbons would show four distinct signals, with the carbon attached to the bromine atom being influenced by the heavy atom effect. The aliphatic carbons of the side chain would appear in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to C=O) | ~ 7.7 | ~ 129 |

| Aromatic CH (ortho to Br) | ~ 7.6 | ~ 132 |

| C-Br | - | ~ 127 |

| C-C=O | - | ~ 133 |

| C=O | - | ~ 166 |

| NH | ~ 6.5 - 8.0 (broad) | - |

| CH₂ | ~ 3.6 | ~ 43 |

| CH | ~ 4.5 | ~ 103 |

| OCH₃ | ~ 3.4 | ~ 54 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization could be employed.

The ESI-MS spectrum would be expected to show a prominent pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator of its presence in the molecule, with two peaks of nearly equal intensity separated by two mass units.

Under EI-MS, the molecule would undergo fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation. Another characteristic fragmentation would be the loss of a methoxy group from the side chain.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| 287/289 | [M]⁺ (Molecular ion) |

| 183/185 | [Br-C₆H₄-CO]⁺ (4-bromobenzoyl cation) |

| 75 | [CH(OCH₃)₂]⁺ |

| 44 | [CH₂-NH₂]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). The C-O stretching of the methoxy groups and the C-Br stretching would also be observable.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. It would be especially useful for observing the vibrations of the aromatic ring and the C-Br bond.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~ 3300 |

| C-H (aromatic) | Stretching | ~ 3100-3000 |

| C-H (aliphatic) | Stretching | ~ 2950-2850 |

| C=O (Amide I) | Stretching | ~ 1650 |

| N-H bend (Amide II) | Bending | ~ 1550 |

| C=C (aromatic) | Stretching | ~ 1600, 1480 |

| C-O (ether) | Stretching | ~ 1100 |

| C-Br | Stretching | ~ 600-500 |

X-ray Crystallography for Solid-State Structural Insights

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. While no crystal structure for the title compound is currently reported in the Cambridge Structural Database (CSD), analysis of related structures, such as 4-bromobenzamide (B181206), reveals extensive hydrogen-bonding networks.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a chiroptical response.

However, derivatives of this compound could be designed to be chiral. For instance, the introduction of a stereocenter in the N-alkyl chain or derivatization with a chiral auxiliary would render the molecule optically active. In such cases, chiroptical spectroscopy would be an invaluable tool for assigning the absolute configuration of the stereocenters. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the chromophores (such as the benzamide (B126) group), could be correlated with the stereochemistry of the molecule, often with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT). saschirality.org

Computational Chemistry and Theoretical Studies of N 2,2 Dimethoxyethyl 4 Bromobenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there are no published studies detailing quantum chemical calculations performed specifically on N-(2,2-Dimethoxyethyl)-4-bromobenzamide to analyze its electronic structure. Such a study would typically involve the use of ab initio or semi-empirical methods to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide fundamental insights into the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

No specific Density Functional Theory (DFT) studies on the reaction pathways and energetics of this compound have been found in the scientific literature. DFT calculations are a powerful tool for investigating reaction mechanisms, transition state geometries, and activation energies. Future research in this area could explore, for example, the energetics of amide bond formation or reactions involving the bromo- and dimethoxy- functional groups.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available research on the use of molecular dynamics (MD) simulations to study the conformational landscapes of this compound. MD simulations would be invaluable for understanding the flexibility of the molecule, identifying its low-energy conformations, and exploring how its shape changes over time in different solvent environments. This information is crucial for understanding its potential interactions with biological macromolecules.

Prediction of Reactivity and Selectivity Profiles

Specific predictions of the reactivity and selectivity profiles of this compound based on computational models are not present in the current body of scientific literature. Such predictions would typically be derived from the electronic structure calculations mentioned in section 6.1, allowing researchers to identify the most likely sites for electrophilic and nucleophilic attack and to anticipate the outcomes of various chemical reactions.

In Silico Design of this compound-Derived Scaffolds

The use of this compound as a starting point for the in silico design of novel chemical scaffolds has not been reported. This process would involve computationally modifying the structure of the parent molecule to design new compounds with potentially desirable properties, such as enhanced biological activity or improved physicochemical characteristics. This remains a prospective area for computational drug design research.

Future Prospects and Emerging Research Frontiers for N 2,2 Dimethoxyethyl 4 Bromobenzamide

Sustainable and Scalable Production Methodologies:Once a viable synthetic route is established, further research would be required to optimize the process for sustainability and scalability. This would involve exploring principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of waste, to develop an environmentally friendly and economically viable production method.

Until such primary research is conducted and published, a comprehensive and scientifically accurate article on the future prospects and emerging research frontiers for N-(2,2-Dimethoxyethyl)-4-bromobenzamide cannot be compiled.

Q & A

Q. Critical parameters :

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF or THF | Maximizes solubility of intermediates | |

| Temperature | 0–25°C | Reduces racemization/byproducts | |

| Coupling Agent | EDCI/HOBt | Enhances amidation efficiency |

Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and dimethoxyethyl group (δ ~3.2–3.5 ppm for OCH₃) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 316.1) .

- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide core) .

Advanced Reactivity in Cross-Coupling

Q: How does the 4-bromo substituent enable participation in palladium-catalyzed cross-coupling reactions? A: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Example protocol:

- Suzuki coupling : Use Pd(PPh₃)₄, K₂CO₃, arylboronic acid in DMF/H₂O (80°C, 12 h) to introduce aryl groups .

- Yield optimization : Excess boronic acid (1.2 eq) and degassed solvents improve conversion .

Biological Activity Profiling

Q: What in vitro models are suitable for evaluating its kinase inhibitory or antibacterial activity? A:

- Kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence assays to measure IC₅₀ values .

- Antibacterial studies : MIC determinations against S. aureus or E. coli via broth microdilution (CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.